REACTION_CXSMILES
|
[C:1]1(=O)[CH2:7][CH2:6][CH2:5][CH2:4][C:3](=[O:8])[CH2:2]1.C([O-])(=O)C.[Na+].BrBr.[NH2:17][C:18]([NH2:20])=[S:19]>C(O)(=O)C>[NH2:20][C:18]1[S:19][C:2]2[C:3](=[O:8])[CH2:4][CH2:5][CH2:6][CH2:7][C:1]=2[N:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCCC1)=O)=O
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
8.99 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise over a period of 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to come to RT
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred overnight at RT
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solids are washed with 200 mL petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The precipitated solids are filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC=1SC2=C(N1)CCCCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |